Furan-2-yl(2-methoxyphenyl)methanol Furan-2-yl(2-methoxyphenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13382453
InChI: InChI=1S/C12H12O3/c1-14-10-6-3-2-5-9(10)12(13)11-7-4-8-15-11/h2-8,12-13H,1H3
SMILES: COC1=CC=CC=C1C(C2=CC=CO2)O
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol

Furan-2-yl(2-methoxyphenyl)methanol

CAS No.:

Cat. No.: VC13382453

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Furan-2-yl(2-methoxyphenyl)methanol -

Specification

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
IUPAC Name furan-2-yl-(2-methoxyphenyl)methanol
Standard InChI InChI=1S/C12H12O3/c1-14-10-6-3-2-5-9(10)12(13)11-7-4-8-15-11/h2-8,12-13H,1H3
Standard InChI Key FZVWTLFJLOJXFS-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(C2=CC=CO2)O
Canonical SMILES COC1=CC=CC=C1C(C2=CC=CO2)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Furan-2-yl(2-methoxyphenyl)methanol features a fused aromatic system comprising:

  • Furan ring: A five-membered oxygen-containing heterocycle with conjugated π-electrons.

  • 2-Methoxyphenyl group: A benzene ring substituted with a methoxy (–OCH₃) group at the ortho position.

  • Hydroxymethyl (–CH₂OH) group: Provides polarity and reactivity for further functionalization .

The planar furan ring and electron-donating methoxy group influence the compound’s electronic properties, as evidenced by its UV-Vis absorption maxima at 270–280 nm .

Physicochemical Data

PropertyValue
Molecular FormulaC₁₂H₁₂O₃
Molecular Weight204.22 g/mol
Density1.22 g/cm³ (predicted)
Melting Point98–102°C (literature range)
Boiling Point320–325°C (estimated)
LogP (Octanol-Water)1.85 (calculated)
SolubilitySoluble in ethanol, DMSO; sparingly in water

The compound’s moderate lipophilicity (LogP = 1.85) suggests permeability across biological membranes, a critical factor in drug design .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes dominate its synthesis:

Friedel-Crafts Alkylation

  • Substrate: Furan-2-carboxaldehyde and 2-methoxyphenylmagnesium bromide.

  • Conditions: Anhydrous THF, 0°C to room temperature, 12 h.

  • Workup: Quenching with NH₄Cl, extraction with ethyl acetate, and column chromatography (hexane:ethyl acetate = 4:1) .

  • Yield: 68–72% .

Microwave-Assisted Synthesis

  • Reactants: 5-Substituted furfural derivatives and methoxybenzaldehyde.

  • Conditions: Microwave irradiation (400 W, 3–4 min), solvent-free or with methanol .

  • Advantages: 82% yield, reduced reaction time (≤5 min vs. 12 h conventional) .

Industrial Manufacturing

Aromsyn’s production protocol emphasizes:

  • Scale: Gram to kilogram batches.

  • Purity: ≥98% (HPLC-verified).

  • Quality Control: Batch-specific Certificates of Analysis (COA) with NMR (¹H, ¹³C), IR, and mass spectrometry data .

Applications in Pharmaceutical Chemistry

Antitubercular Activity

Derivatives of Furan-2-yl(2-methoxyphenyl)methanol exhibit promising activity against Mycobacterium tuberculosis:

DerivativeMIC (µg/mL)Target Enzyme
Oxadiazole-furan hybrid6.25Enoyl-ACP reductase
Nitrofuran analog12.5DNA gyrase

Mechanistic studies suggest inhibition of enoyl-ACP reductase, a key enzyme in mycolic acid biosynthesis .

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus16–32
Escherichia coli32–64
Pseudomonas aeruginosa64–128

The methoxy group enhances membrane penetration, while the furan ring interacts with bacterial DNA .

Role in Materials Science

Organic Electronics

The compound’s conjugated system enables applications in:

  • Organic Light-Emitting Diodes (OLEDs): As a hole-transport layer (HOMO = −5.2 eV).

  • Photovoltaic Cells: Electron-donating capacity improves charge separation efficiency .

Polymer Synthesis

Copolymerization with thiophene derivatives yields materials with tunable bandgaps (1.8–2.4 eV), suitable for flexible electronics .

ParameterGuideline
Storage2–8°C, inert atmosphere
PPEGloves, goggles, lab coat
DisposalIncineration at 900°C

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the methoxy and hydroxymethyl groups to optimize pharmacological properties.

  • Continuous Flow Synthesis: Pilot-scale studies to enhance production efficiency.

  • Nanoparticle Drug Delivery: Encapsulation in PLGA nanoparticles for targeted tuberculosis therapy .

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